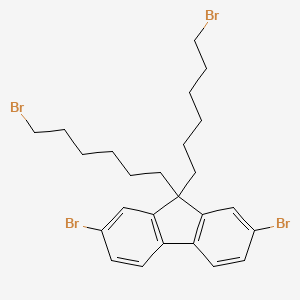![molecular formula C8H8N2 B1592000 6-Methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1175015-76-5](/img/structure/B1592000.png)
6-Methyl-1H-pyrrolo[3,2-B]pyridine
Overview
Description
Chemical Reactions Analysis
Specific chemical reactions involving “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-1H-pyrrolo[3,2-B]pyridine” are not explicitly mentioned in the sources I found .Scientific Research Applications
Cancer Therapy
6-Methyl-1H-pyrrolo[3,2-B]pyridine derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . These compounds, such as compound 4h, have shown inhibitory activity against FGFR1–4 and have been effective in vitro against breast cancer cell proliferation and inducing apoptosis .
Diabetes Treatment
Compounds related to 6-Methyl-1H-pyrrolo[3,2-B]pyridine have been evaluated for their potential in treating disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and hyperlipidemia . They may work by reducing blood glucose levels and improving insulin resistance.
Cardiovascular Diseases
While direct applications of 6-Methyl-1H-pyrrolo[3,2-B]pyridine in cardiovascular diseases are not extensively documented, related pyridine derivatives have been noted for their potential in treating hypertension and as competitive histamine antagonists .
FGFR Inhibitors
The derivatives of 6-Methyl-1H-pyrrolo[3,2-B]pyridine have been developed as FGFR inhibitors, showing potent antiproliferative activity against various cancer cell lines . These inhibitors can block the FGFR signaling pathway, which is often abnormally activated in cancers.
Organ Development
FGFR, targeted by 6-Methyl-1H-pyrrolo[3,2-B]pyridine derivatives, is involved in signal transduction pathways that regulate organ development . By modulating this pathway, these compounds could influence the development and function of organs.
Angiogenesis
The FGFR signaling pathway, affected by 6-Methyl-1H-pyrrolo[3,2-B]pyridine derivatives, also plays a role in angiogenesis . These compounds could potentially be used to control the growth of new blood vessels, which is a critical process in cancer progression.
Cell Proliferation
Research has shown that 6-Methyl-1H-pyrrolo[3,2-B]pyridine derivatives can inhibit cell proliferation, particularly in cancerous cells . This makes them valuable in the study of cell growth and in developing treatments for diseases characterized by uncontrolled cell proliferation.
Signal Transduction Pathways
6-Methyl-1H-pyrrolo[3,2-B]pyridine and its derivatives have been implicated in the modulation of signal transduction pathways, including those involving RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are essential for cellular responses to external stimuli and are key targets in cancer therapy.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(10-5-6)2-3-9-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRWFPPCICJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612146 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrrolo[3,2-B]pyridine | |
CAS RN |
1175015-76-5 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



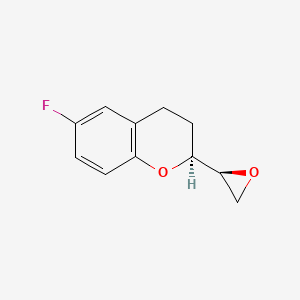
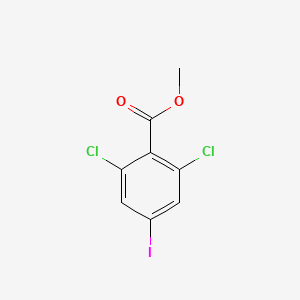
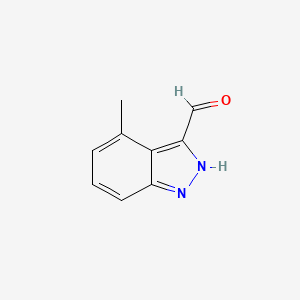
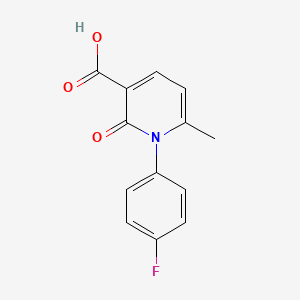
![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)

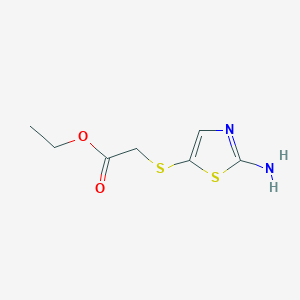


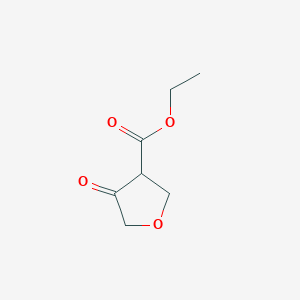
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
